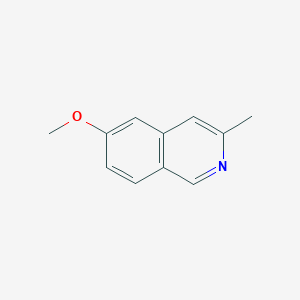

6-Methoxy-3-methylisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-3-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-5-10-6-11(13-2)4-3-9(10)7-12-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFSFYPWBSAISE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)OC)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372942 | |

| Record name | 6-methoxy-3-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14446-31-2 | |

| Record name | 6-methoxy-3-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-3-methylisoquinoline: Synthesis, Characterization, and Biological Evaluation

This guide provides a comprehensive technical overview of 6-methoxy-3-methylisoquinoline, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. We will delve into its molecular structure, plausible synthetic routes, detailed characterization methodologies, and established protocols for evaluating its potential biological activities. This document is intended to serve as a foundational resource for scientists exploring the therapeutic potential of isoquinoline scaffolds.

Introduction to the Isoquinoline Scaffold

Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that are integral to numerous natural products and pharmacologically active molecules.[1] The isoquinoline core is a key pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3] The strategic placement of substituents on the isoquinoline ring system allows for the fine-tuning of its physicochemical and biological properties, making it a versatile scaffold in drug discovery. This compound (CAS No. 14446-31-2) is one such derivative, featuring a methoxy group at the 6-position and a methyl group at the 3-position, which are expected to influence its molecular interactions and biological profile.[4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| CAS Number | 14446-31-2 | [4][6] |

| Molecular Formula | C₁₁H₁₁NO | [4][5] |

| Molecular Weight | 173.21 g/mol | [4][7] |

| Melting Point | 115 °C | [7] |

| Appearance | Not specified (Expected to be a solid at room temperature) | |

| Solubility | Not specified (Expected to be soluble in organic solvents like chloroform, methanol) |

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient route can be designed based on the well-established Bischler-Napieralski reaction.[8][9][10] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, followed by dehydrogenation to yield the aromatic isoquinoline.[11][12]

Proposed Synthetic Pathway: A Modified Bischler-Napieralski Approach

The synthesis of this compound can be envisioned in a multi-step process starting from commercially available materials. The overall workflow is depicted below.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted)

This protocol is an adaptation of general Bischler-Napieralski procedures and should be optimized for the specific substrates.

Step 1: Synthesis of N-(3-methoxyphenethyl)acetamide

-

To a stirred solution of 3-methoxyphenethylamine (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, slowly add acetyl chloride (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(3-methoxyphenethyl)acetamide, which can be purified by column chromatography or used directly in the next step.

Step 2: Bischler-Napieralski Cyclization to form 6-Methoxy-1-methyl-3,4-dihydroisoquinoline

-

Dissolve N-(3-methoxyphenethyl)acetamide (1.0 eq) in anhydrous toluene.

-

Add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise to the solution at 0 °C.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.[11]

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a concentrated NaOH or NH₄OH solution to pH 8-9.

-

Extract the product with toluene or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude 6-methoxy-1-methyl-3,4-dihydroisoquinoline.[13]

Step 3: Dehydrogenation to this compound

-

Dissolve the crude 6-methoxy-1-methyl-3,4-dihydroisoquinoline in toluene.

-

Add 10% Palladium on carbon (Pd/C) (5-10 mol%).

-

Heat the mixture to reflux and stir for 12-24 hours.

-

Monitor the aromatization by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with toluene.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the final product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. A ¹H NMR spectrum for this compound has been reported.[14][15]

Expected ¹H NMR (CDCl₃) Chemical Shifts:

| Protons | Chemical Shift (ppm) | Multiplicity |

| CH₃ (at C3) | ~2.5 | s |

| OCH₃ (at C6) | ~3.9 | s |

| H-4 | ~7.2 | s |

| H-5, H-7, H-8 | ~7.3-7.8 | m |

| H-1 | ~9.0 | s |

¹³C NMR Spectroscopy

Predicted ¹³C NMR (CDCl₃) Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ (at C3) | ~20-25 |

| OCH₃ (at C6) | ~55-60 |

| Aromatic CHs | ~105-135 |

| Aromatic Quaternary Cs | ~120-160 |

| C=N | ~150-160 |

Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₁₁NO), the expected molecular ion peak [M]⁺ would be at m/z 173.08. High-resolution mass spectrometry (HRMS) would provide the exact mass.[18]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C=N (in aromatic ring) | 1600-1650 |

| C=C (aromatic) | 1450-1600 |

| C-O (methoxy) | 1000-1300 (strong) |

Potential Biological Activities and Evaluation Protocols

While specific biological activity data for this compound is scarce in the public domain, the isoquinoline scaffold is a well-known pharmacophore with diverse biological activities.[19][20][21] Therefore, it is logical to evaluate this compound for a range of potential therapeutic applications. Below are standard protocols for assessing key biological activities.

Cytotoxicity and Anti-Cancer Potential

Many isoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines.[3] The MTT assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of a compound.[22][23]

General Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Caption: General workflow of the MTT cytotoxicity assay.

Antimicrobial Activity

Isoquinoline derivatives have also been reported to possess antimicrobial properties.[2] The antimicrobial activity can be assessed using the Kirby-Bauer disk diffusion method for initial screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[5][6][8]

General Protocol: Kirby-Bauer Disk Diffusion Test

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Evenly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

-

Disk Application: Place sterile paper disks impregnated with a known concentration of this compound onto the agar surface.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.

General Protocol: Broth Microdilution for MIC Determination

-

Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Kinase Inhibitory Activity

Given that many heterocyclic compounds, including quinolines and isoquinolines, act as kinase inhibitors, it is worthwhile to screen this compound against a panel of kinases.[24][25][26] Kinase activity can be measured using various assay formats, such as fluorescence-based or luminescence-based assays that detect ATP consumption or substrate phosphorylation.[1][2]

General Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

-

Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate, and different concentrations of this compound.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30 °C for a specified time (e.g., 60 minutes).

-

ADP Detection: Add a reagent to stop the kinase reaction and convert the produced ADP to a detectable signal (e.g., luminescence).

-

Signal Measurement: Measure the signal using a plate reader.

-

Data Analysis: A decrease in signal compared to the control (no inhibitor) indicates kinase inhibition. Calculate the IC₅₀ value.

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound presents an interesting molecular scaffold for further investigation in the field of drug discovery. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route based on established chemical principles, and a roadmap for its characterization and biological evaluation. While specific biological data for this compound is currently limited, the protocols and insights presented here offer a solid foundation for researchers to unlock its potential therapeutic applications. The versatility of the isoquinoline core suggests that this compound could serve as a valuable lead compound or a building block for the development of novel therapeutic agents.

References

- Appchem. This compound | 14446-31-2 | C11H11NO. [Link]

- Chemsigma. 14446-31-2 6-Methoxy-3-Methyl-Isoquinoline. [Link]

- Wikipedia. Bischler–Napieralski reaction. [Link]

- Stenutz. This compound. [Link]

- Hagras, M., Bayoumi, A., El-gamal, K., & Abulkhair, H. S. (2015). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 4(4).

- Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

- NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

- Molecules. (2021).

- Grokipedia. Bischler–Napieralski reaction. [Link]

- ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. [Link]

- Organic Reactions. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. [Link]

- PubChem. 6-Methoxy-1-methyl-3,4-dihydroisoquinoline. [Link]

- Molecules. (2022).

- Journal of Pharmaceutical and Pharmacological Sciences. (2021).

- King-Pharm. 14446-31-2 6-Methoxy-3-Methyl-Isoquinoline. [Link]

- SpectraBase. 6,7-DIMETHOXY-3-METHYLISOQUINOLINE - Optional[13C NMR] - Chemical Shifts. [Link]

- ResearchGate. (2018).

- Molecules. (2022).

- AppChem. This compound | 14446-31-2 | C11H11NO. [Link]

- Molecules. (2021).

- Stenutz. This compound. [Link]

- mzCloud. 6 Methoxyquinoline. [Link]

- PubChem. 6-Methoxyquinaldine. [Link]

- NIST. Quinoline, 6-methoxy-. [Link]

- PubMed. (2021).

- Molecules. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. [Link]

- Molecules. (2022).

- University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

- ResearchGate. Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol... [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. asm.org [asm.org]

- 5. pdb.apec.org [pdb.apec.org]

- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. mdpi.com [mdpi.com]

- 9. Bischler-Napieralski Reaction [organic-chemistry.org]

- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 11. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 12. organicreactions.org [organicreactions.org]

- 13. 6-Methoxy-1-methyl-3,4-dihydroisoquinoline | C11H13NO | CID 13859186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. 6-Methoxy-3-Methyl-Isoquinoline(14446-31-2) 1H NMR spectrum [chemicalbook.com]

- 16. 6-Methoxyquinoline(5263-87-6) 13C NMR spectrum [chemicalbook.com]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 19. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. reactionbiology.com [reactionbiology.com]

- 25. caymanchem.com [caymanchem.com]

- 26. researchgate.net [researchgate.net]

Introduction: The Significance of the Isoquinoline Scaffold

An In-Depth Technical Guide to the Synthesis of 6-Methoxy-3-methylisoquinoline

The isoquinoline nucleus is a privileged heterocyclic scaffold prominently featured in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant pharmacological properties. The specific substitution pattern of this compound represents a core structural motif that imparts unique physicochemical characteristics, influencing its biological activity and potential as a building block in medicinal chemistry and drug development. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of methodologies for researchers, scientists, and drug development professionals.

Part 1: Classical Synthesis Pathways: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, first discovered in 1893.[1] It is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides into 3,4-dihydroisoquinolines using a dehydrating agent.[1][2] These intermediates can then be aromatized to yield the final isoquinoline product.[2]

Mechanistic Insight

The reaction is typically carried out under refluxing acidic conditions with dehydrating agents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3] The mechanism is believed to proceed through a highly electrophilic nitrilium ion intermediate. The amide oxygen is first activated by the Lewis acidic reagent (e.g., POCl₃). Subsequent elimination of the activated oxygen species generates the nitrilium ion. The electron-rich aromatic ring then attacks this electrophile in an intramolecular fashion. The presence of an electron-donating group, such as the methoxy group at the meta-position of the ethylamine moiety, activates the para-position for this crucial ring-closing step.[2]

Caption: General mechanism of the Bischler-Napieralski reaction.

Application to this compound

Synthesizing the 3-methyl substituted target via a traditional Bischler-Napieralski route requires a specific precursor: N-[2-(3-methoxyphenyl)-1-methylethyl]formamide . This positions the methyl group appropriately on the ethylamine backbone to become the C3-methyl group upon cyclization.

Synthetic Precursor Route:

-

Starting Material: 3-Methoxyphenylacetone.

-

Reductive Amination: The ketone is converted to the corresponding amine, 2-(3-methoxyphenyl)-1-methylethylamine, using a method like the Leuckart reaction or catalytic hydrogenation in the presence of ammonia.

-

Amide Formation: The resulting amine is treated with formic acid or a derivative to yield the N-formyl amide precursor.

-

Cyclization & Aromatization: The amide undergoes the Bischler-Napieralski reaction, followed by dehydrogenation (e.g., using palladium on carbon at elevated temperatures) to yield this compound.

Part 2: Modern Synthesis via 6π-Electron Cyclization

A more contemporary and highly efficient approach to polysubstituted 3-methylisoquinolines involves the 6π-electron cyclization of 1-azatriene intermediates. This method offers several advantages, including operational simplicity (often performed as a one-pot process) and the use of readily accessible starting materials.

Mechanistic Insight

This pathway begins with the condensation of a 2-propenylbenzaldehyde with a hydrazine derivative, such as 1,1-dimethylhydrazine, to form a hydrazone. This hydrazone is, in fact, a 1-azatriene system. Upon heating, typically with microwave assistance, this azatriene undergoes a 6π-electrocyclization to form a new six-membered ring. The reaction is driven to completion by the subsequent elimination of a small molecule (e.g., dimethylamine), which results in the formation of the stable aromatic isoquinoline ring.

Caption: 6π-Electrocyclization/elimination pathway to 3-methylisoquinolines.

Application to this compound

This method is exceptionally well-suited for the target molecule.

-

Starting Material: 4-Methoxy-2-(prop-1-en-2-yl)benzaldehyde. This aldehyde can be prepared from commercially available isovanillin through a sequence of allylation, Claisen rearrangement, methylation, and isomerization.

-

One-Pot Reaction: The aldehyde is reacted directly with 1,1-dimethylhydrazine in a high-boiling solvent like trifluorotoluene (PhCF₃) under microwave irradiation. The entire hydrazone formation, cyclization, and aromatizing elimination sequence occurs in a single vessel.

Part 3: Comparative Analysis of Synthesis Pathways

| Feature | Bischler-Napieralski Pathway | 6π-Electron Cyclization Pathway |

| Starting Materials | 3-Methoxyphenylacetone, Ammonia, Formic Acid | 4-Methoxy-2-(prop-1-en-2-yl)benzaldehyde, 1,1-Dimethylhydrazine |

| Key Reagents | POCl₃ (or P₂O₅), Pd/C for aromatization | None (thermal or microwave-assisted) |

| Number of Steps | Multi-step (precursor synthesis + cyclization + aromatization) | One-pot for the key transformation |

| Reaction Conditions | Refluxing strong acids, high-temperature dehydrogenation | High temperature (180 °C), microwave irradiation often preferred |

| Key Advantages | Well-established classical method | High efficiency, operational simplicity, one-pot procedure |

| Key Disadvantages | Harsh reagents, multiple discrete steps, potential for side products | Requires synthesis of a specialized aldehyde precursor |

Part 4: Detailed Experimental Protocol (6π-Electron Cyclization)

This protocol is adapted from the one-pot procedure described for the synthesis of 3-methylisoquinolines and represents a state-of-the-art method.

Materials and Equipment

-

4-Methoxy-2-(prop-1-en-2-yl)benzaldehyde

-

1,1-Dimethylhydrazine

-

Trifluorotoluene (PhCF₃), anhydrous

-

Microwave synthesis reactor vial

-

Magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Step-by-Step Methodology

Caption: Experimental workflow for the one-pot synthesis.

-

Reaction Setup: In a microwave synthesis vial equipped with a magnetic stir bar, dissolve 4-methoxy-2-(prop-1-en-2-yl)benzaldehyde (1.0 eq) in anhydrous trifluorotoluene.

-

Reagent Addition: Add 1,1-dimethylhydrazine (1.2 eq) to the solution.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 180 °C and hold at this temperature for 30-60 minutes, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the mixture to a round-bottom flask.

-

Solvent Removal: Remove the trifluorotoluene solvent using a rotary evaporator.

-

Purification: The resulting crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Part 5: Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

-

Appearance: Expected to be a solid at room temperature.

-

Melting Point: 115 °C.[4]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, a singlet for the methoxy group protons (~3.9-4.0 ppm), and a singlet for the C3-methyl group protons (~2.5-2.6 ppm).[5]

-

¹³C NMR: The carbon NMR will display signals corresponding to all 11 unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (173.21 g/mol ).

Conclusion

The synthesis of this compound can be achieved through both classical and modern organic chemistry methodologies. While the Bischler-Napieralski reaction provides a traditional route requiring careful precursor design, modern methods like the 6π-electron cyclization of 1-azatrienes offer a more direct, efficient, and elegant one-pot solution. The choice of synthetic pathway will depend on factors such as starting material availability, required scale, and the desired level of operational simplicity. This guide provides the foundational knowledge for researchers to make informed decisions and successfully execute the synthesis of this valuable heterocyclic compound.

References

- (Reference details for a relevant review on isoquinoline importance would be placed here if found).

- Pictet, A.; Spengler, T. (1911). "Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin". Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036. [Link]

- Cox, E. D.; Cook, J. M. (1995). "The Pictet-Spengler condensation: a new direction for an old reaction". Chemical Reviews, 95(6), 1797–1842. [Link]

- Whaley, W. M.; Govindachari, T. R. (1951). "The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds". Organic Reactions, 6, 151. [Link]

- Wikipedia contributors. (n.d.). Bischler–Napieralski reaction. In Wikipedia, The Free Encyclopedia.

- PubChem. (n.d.). 6-Methoxy-1-methyl-3,4-dihydroisoquinoline. National Center for Biotechnology Information.

- PrepChem. (n.d.). Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline.

- Name-Reaction.com. (n.d.). Pictet-Spengler reaction.

- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.

- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.

- Stenutz, R. (n.d.). This compound.

- Vargas, D. F., Larghi, E. L., & Kaufman, T. S. (2018). Synthesis of Polysubstituted 3-Methylisoquinolines through the 6π-Electron Cyclization/Elimination of 1-Azatrienes derived from 1,1-Dimethylhydrazine. European Journal of Organic Chemistry, 2018(39), 5433-5444. [Link]

Sources

An In-depth Technical Guide to 6-Methoxy-3-methylisoquinoline: Synthesis, Characterization, and Significance

This technical guide provides a comprehensive overview of 6-methoxy-3-methylisoquinoline, a significant heterocyclic compound within the esteemed isoquinoline family. While a singular "discovery" paper for this specific molecule is not prominently documented in historical chemical literature, its existence and synthesis are a logical extension of the foundational work on isoquinoline chemistry. This guide will detail the most probable and scientifically sound methods for its synthesis, rooted in classic named reactions, alongside a thorough discussion of its characterization and potential significance for researchers, scientists, and drug development professionals.

Introduction to the Isoquinoline Scaffold

The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and natural products.[1] This scaffold is found in a vast array of alkaloids with potent biological activities, including analgesic, antimicrobial, and antitumor properties. The specific substitution pattern on the isoquinoline ring system profoundly influences its pharmacological profile, making the synthesis of novel derivatives a continuous pursuit in drug discovery. This compound (CAS 14446-31-2) represents a synthetically accessible derivative with potential for further functionalization and biological screening.[2]

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol [2] |

| Melting Point | 115 °C |

Retrosynthetic Analysis and Proposed Synthetic Pathways

The synthesis of this compound can be logically approached through the construction of the isoquinoline core, followed by aromatization. The two most prominent and historically significant methods for the synthesis of the isoquinoline framework are the Bischler-Napieralski reaction and the Pictet-Spengler reaction.

The Bischler-Napieralski Approach: A Favored Strategy

The Bischler-Napieralski reaction, first reported in 1893, involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline.[3] This intermediate can then be readily dehydrogenated to the fully aromatic isoquinoline. This pathway is particularly well-suited for the synthesis of this compound due to the activating effect of the methoxy group on the aromatic ring, which facilitates the intramolecular electrophilic aromatic substitution.

The logical precursor for this reaction is N-(3-methoxyphenethyl)acetamide. The cyclization of this amide would yield 6-methoxy-3-methyl-3,4-dihydroisoquinoline, which upon subsequent dehydrogenation, would afford the target molecule.

Sources

An In-Depth Technical Guide to 6-Methoxy-3-methylisoquinoline

Abstract: This technical guide provides a comprehensive overview of 6-methoxy-3-methylisoquinoline, a heterocyclic compound of significant interest to the scientific and drug development communities. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] This document details the compound's physicochemical properties, outlines a validated synthetic pathway with a step-by-step protocol, discusses its chemical reactivity, and explores its current and potential applications in drug discovery. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights, grounded in authoritative references.

Introduction to the Isoquinoline Scaffold

The isoquinoline core is a bicyclic aromatic heterocycle that is isomeric to quinoline. It is a fundamental structural motif found in a vast number of natural products, particularly alkaloids, and has served as a versatile template for the design of synthetic therapeutic agents.[1] The inherent biological activity of the isoquinoline skeleton has led to the development of numerous drugs across various therapeutic areas, including analgesics, antibacterials, and antitussives.[1]

The strategic placement of substituents on the isoquinoline ring system allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties. The methoxy group (–OCH₃) is a particularly valuable substituent in medicinal chemistry. It can enhance ligand-target binding, improve metabolic stability, and favorably modulate physicochemical properties such as solubility and lipophilicity, which are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2] The methyl group at the 3-position further influences the steric and electronic properties of the core structure. This guide focuses specifically on this compound, a derivative with potential as a key building block in synthetic chemistry and drug discovery programs.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of its application in research and development. These parameters govern its behavior in both chemical reactions and biological systems. The properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 14446-31-2 | [3][4] |

| Molecular Formula | C₁₁H₁₁NO | [4][5] |

| Molecular Weight | 173.21 g/mol | [4][5] |

| Melting Point | 115 °C | [5] |

| SMILES | CC1=CC2=C(C=N1)C=CC(OC)=C2 | [4] |

| InChIKey | IRFSFYPWBSAISE-UHFFFAOYSA-N | [5] |

Synthesis and Characterization

The synthesis of substituted isoquinolines is a well-established field in organic chemistry. Classic methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions provide robust pathways to the isoquinoline core. For this compound, a common and effective approach involves the cyclization of a substituted phenethylamine precursor.

Synthetic Workflow Overview

The synthesis of the target compound can be conceptualized as a multi-step process that builds the heterocyclic ring system from acyclic precursors. A critical step is the formation of the C-N bond that closes the ring, often driven by an acid catalyst. The choice of starting materials is dictated by the desired substitution pattern on the final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Bischler-Napieralski Approach

This protocol describes a representative synthesis. Causality: The Bischler-Napieralski reaction is chosen for its reliability in forming the 3,4-dihydroisoquinoline intermediate, which can be readily oxidized to the desired aromatic product. Phosphorus oxychloride (POCl₃) serves as both the cyclizing and dehydrating agent.

Step 1: Acylation of m-Methoxyphenethylamine

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve m-methoxyphenethylamine (1.0 eq) in a suitable aprotic solvent (e.g., toluene or acetonitrile).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. Rationale: Slow addition is crucial to control the exothermic reaction and prevent side-product formation.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated intermediate.

Step 2: Cyclization and Dehydration

-

Place the crude N-acetyl intermediate from Step 1 into a dry round-bottom flask.

-

Add phosphorus oxychloride (POCl₃, 3-5 eq) as the solvent and reagent.

-

Heat the mixture to reflux (approx. 100-110 °C) for 2-3 hours. Rationale: The elevated temperature is required to drive the intramolecular electrophilic aromatic substitution and subsequent dehydration.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Caution: This quenching step is highly exothermic.

-

Basify the acidic aqueous solution with a strong base (e.g., 50% NaOH) to pH > 10 while cooling in an ice bath.

-

Extract the resulting 3,4-dihydro-6-methoxy-1-methylisoquinoline with an organic solvent like dichloromethane.

-

Dry the combined organic extracts and concentrate in vacuo.

Step 3: Aromatization

-

Dissolve the crude dihydroisoquinoline from Step 2 in a high-boiling point solvent such as xylene or decalin.

-

Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

-

Heat the mixture to reflux for 12-24 hours. Rationale: Pd/C catalyzes the dehydrogenation, removing two hydrogen atoms to form the stable aromatic isoquinoline ring.

-

Cool the reaction, filter through a pad of Celite to remove the catalyst, and wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Self-Validation: The identity and purity of the final compound must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, with data compared against established literature values.

Applications in Drug Discovery and Medicinal Chemistry

While specific, extensive biological activity data for this compound itself is not widely published, its structural class and related analogs are of high interest in drug development.[6] The isoquinoline scaffold is a key component in a variety of biologically active molecules.

Role as a Synthetic Intermediate

The primary value of this compound lies in its utility as a versatile chemical building block. The isoquinoline ring system can be further functionalized at various positions to generate libraries of novel compounds for high-throughput screening. For example, related quinoline and isoquinoline structures are used as intermediates in the synthesis of kinase inhibitors, antibacterial agents, and other therapeutics.[7][8][9]

Potential Therapeutic Applications of Derivatives

Derivatives of closely related structures, such as 6-methoxy-3,4-dihydroisoquinolines, have been investigated for significant therapeutic potential. A patent application from Eli Lilly and Company describes novel 6-methoxy-3,4-dihydro-1H-isoquinoline compounds as positive allosteric modulators (PAMs) of the GLP-1 and GIP receptors, which are important targets for the treatment of diabetes.[10] This highlights the potential of the 6-methoxyisoquinoline scaffold in metabolic disease research.

Furthermore, other substituted dihydroisoquinolines have been studied for their effects on smooth muscle contractility, potentially acting on muscarinic acetylcholine and serotonin receptors.[11] The broader class of isoquinoline alkaloids is known to possess a wide spectrum of activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][12]

Caption: Potential drug discovery pathways from the core scaffold.

Conclusion

This compound is a valuable heterocyclic compound whose importance is derived from its role as a synthetic intermediate for more complex molecules. Its structural features—the privileged isoquinoline core, the modulating methoxy group, and the methyl substituent—make it an attractive starting point for the design and synthesis of novel compounds with therapeutic potential. While direct biological data on this specific molecule is limited, the extensive research into related analogs, particularly in the areas of metabolic disorders and oncology, underscores the potential of this chemical scaffold. The synthetic protocols outlined in this guide provide a reliable foundation for researchers to access this compound and explore its utility in medicinal chemistry and drug development programs.

References

- PubChem. 6-Methoxy-1-methyl-3,4-dihydroisoquinoline. National Center for Biotechnology Information.

- MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Multidisciplinary Digital Publishing Institute.

- MDPI. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Multidisciplinary Digital Publishing Institute.

- PubChem. 6-Methoxy-3,4-dihydroisoquinoline. National Center for Biotechnology Information.

- Stenutz. This compound.

- National Institutes of Health (NIH). Novel 6-Methoxy-3,4-dihydro-1H-isoquinoline Compounds for Treating Diabetes.

- ResearchGate. Study of the biological activity of alkyl derivatives of tetrahydroisoquinolines.

- Appchem. This compound | 14446-31-2.

- PubMed Central (PMC). Biologically Active Isoquinoline Alkaloids covering 2014-2018. National Center for Biotechnology Information.

- Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.

- Molbase. 6-methoxy-3-methyl-isoquinoline.

- ResearchGate. The role of the methoxy group in approved drugs.

- MedChemica. Publications & Patents.

Sources

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6-Methoxy-3-Methyl-Isoquinoline | 14446-31-2 [chemicalbook.com]

- 4. appchemical.com [appchemical.com]

- 5. This compound [stenutz.eu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Novel 6-Methoxy-3,4-dihydro-1H-isoquinoline Compounds for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. sdiarticle4.com [sdiarticle4.com]

Physical and chemical properties of 6-Methoxy-3-methylisoquinoline

An In-depth Technical Guide to 6-Methoxy-3-methylisoquinoline: Properties, Characterization, and Synthesis

Introduction: The Isoquinoline Scaffold in Modern Chemistry

The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products, particularly alkaloids, and a vast array of synthetic compounds with significant biological activity. Its rigid, planar structure and the presence of a basic nitrogen atom make it an ideal scaffold for interacting with various biological targets. The strategic placement of substituents on the isoquinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific derivative, this compound, providing a detailed examination of its physical and chemical characteristics for professionals engaged in chemical research and drug development.

PART 1: Core Physicochemical Properties

A precise understanding of a compound's physical properties is the foundation of its application in research and development, influencing everything from reaction conditions to formulation. This compound is a solid at room temperature.[1] Its core properties are summarized below.

| Property | Value | Source |

| CAS Number | 14446-31-2 | [2] |

| Molecular Formula | C₁₁H₁₁NO | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| Melting Point | 115 °C | [1] |

| Appearance | Solid | [1] |

PART 2: Chemical Identity and Reactivity

Molecular Structure

The structure of this compound features an isoquinoline bicyclic system with a methoxy group (-OCH₃) at the C6 position and a methyl group (-CH₃) at the C3 position. The methoxy group, being an electron-donating group, increases the electron density of the benzene ring, influencing its susceptibility to electrophilic substitution. The methyl group also contributes a mild electron-donating effect to the pyridine ring.

Caption: Generalized Bischler-Napieralski synthesis workflow for isoquinolines.

PART 3: Experimental Protocols & Workflows

Trustworthy data is built on robust and reproducible experimental design. The following sections outline a standard protocol for sample analysis and a logical workflow for comprehensive characterization.

Protocol: ¹H NMR Sample Preparation and Analysis

This protocol describes a self-validating system for obtaining a high-quality ¹H NMR spectrum.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural verification.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

NMR tube (5 mm, high precision)

-

Pasteur pipette

-

Vortex mixer

Methodology:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample and transfer it into a clean, dry vial.

-

Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Causality Note: CDCl₃ is a common choice due to its excellent dissolving power for many organic compounds and its single deuterium signal which does not interfere with the sample's proton signals.

-

Dissolution: Secure the vial cap and gently vortex the mixture until the sample is completely dissolved. A clear, particulate-free solution is required for high-resolution spectra. This is a critical self-validation step; undissolved solids will lead to poor spectral quality.

-

Transfer to NMR Tube: Carefully transfer the solution into the NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the spectrometer's detector (typically ~4 cm).

-

Spectrometer Setup: Insert the tube into the NMR spectrometer. The instrument will be locked onto the deuterium signal of the solvent, shimmed to homogenize the magnetic field, and the probe tuned.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 90° pulse angle).

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

Workflow: Comprehensive Compound Characterization

A logical workflow ensures that all necessary data is collected to confirm the identity, purity, and structure of a synthesized compound like this compound.

Caption: Logical workflow for the complete characterization of a chemical compound.

Conclusion

This compound serves as an excellent example of a substituted heterocyclic compound with potential for further chemical exploration. Its properties are dictated by the interplay of the isoquinoline core and its methyl and methoxy substituents. A thorough characterization, grounded in robust spectroscopic and physical analysis as outlined in this guide, is the non-negotiable first step for any researcher, scientist, or drug development professional aiming to utilize this or similar molecules in their work.

References

- Stenutz, R. (n.d.). This compound. [Link]

- Afonin, A. V., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. The Journal of Physical Chemistry A. [Link]

Sources

A Comprehensive Spectroscopic Guide to 6-Methoxy-3-methylisoquinoline

This technical guide provides an in-depth analysis of the spectral data for 6-methoxy-3-methylisoquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. The structural elucidation of such molecules is fundamentally reliant on a multi-pronged analytical approach. Here, we synthesize data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to create a definitive spectral fingerprint of this compound. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to acquire, interpret, and validate the structure of this compound.

Molecular Structure and Analytical Significance

The unequivocal identification of a synthesized molecule is the bedrock of all subsequent scientific investigation. For this compound, its unique arrangement of aromatic rings, a nitrogen heteroatom, and functional groups (methoxy and methyl) gives rise to a distinct and predictable set of signals across various spectroscopic platforms. Understanding these signals is crucial for confirming synthesis success, assessing purity, and predicting chemical behavior.

Below is the chemical structure with standardized numbering for the isoquinoline ring system, which will be used for all spectral assignments throughout this guide.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide precise information about the chemical environment, connectivity, and stereochemistry of the atoms.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following is a standard operating procedure for acquiring high-quality NMR data for isoquinoline derivatives.

Introduction: The Enduring Significance of Isoquinoline Alkaloids

An In-depth Technical Guide to the Biological Activity of Isoquinoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Isoquinoline alkaloids represent a vast and structurally diverse class of nitrogen-containing heterocyclic compounds, primarily derived from the amino acids tyrosine or phenylalanine.[1] Found extensively throughout the plant kingdom, particularly in families such as Papaveraceae, Berberidaceae, and Ranunculaceae, these natural products have been a cornerstone of medicine for centuries.[2] The journey began in the early 19th century with the isolation of morphine, the first bioactive isoquinoline alkaloid, which revolutionized pain management.[1] Since then, thousands of these compounds have been identified, revealing a remarkable spectrum of pharmacological activities.

This guide provides a comprehensive exploration of the principal biological activities of isoquinoline alkaloids, including their anticancer, antimicrobial, anti-inflammatory, and neuropharmacological effects. By delving into their mechanisms of action, summarizing key quantitative data, and detailing robust experimental protocols, we aim to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the therapeutic potential of this extraordinary class of molecules.

Part 1: Anticancer Activity - Modulating the Hallmarks of Malignancy

The anticancer properties of isoquinoline alkaloids are among their most extensively studied and promising therapeutic applications.[3] These compounds exert their effects by targeting multiple facets of cancer biology, including uncontrolled proliferation, evasion of cell death, and metastasis.[4][5] Key alkaloids such as berberine, sanguinarine, and noscapine have demonstrated significant efficacy in various preclinical models.[5]

Core Mechanisms of Anticancer Action

Isoquinoline alkaloids disrupt cancer cell homeostasis through several primary mechanisms, often in a synergistic manner. These include inducing cell cycle arrest, triggering programmed cell death (apoptosis), and stimulating autophagy.[6][7][8]

-

Cell Cycle Arrest: By interfering with the machinery that governs cell division, these alkaloids can halt the proliferation of cancer cells. For instance, berberine has been shown to induce cell cycle arrest at the G1 or G2/M phases in various cancer cell lines.[5]

-

Induction of Apoptosis: A primary strategy for many chemotherapeutics is the induction of apoptosis. Isoquinoline alkaloids can trigger this process through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of caspases, the executioner enzymes of apoptosis.[8][9]

-

Modulation of Autophagy: Autophagy is a cellular recycling process that can have a dual role in cancer. While it can promote survival under stress, excessive or dysregulated autophagy can lead to cell death.[6][7] Alkaloids like neferine can induce autophagic cell death by inhibiting pro-survival signaling pathways like PI3K/Akt/mTOR.[6]

The diagram below illustrates how an isoquinoline alkaloid like berberine can modulate key signaling pathways to exert its anticancer effects.

Caption: PI3K/Akt/mTOR and Apoptosis pathways modulated by Berberine.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical metric for evaluating the potency of a compound. The table below summarizes the IC50 values for representative isoquinoline alkaloids against various human cancer cell lines.

| Alkaloid | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Berberine | HeLa | Cervical Cancer | 12.08 | [10] |

| A-549 | Lung Carcinoma | 11.17 | [9] | |

| Macranthine | HeLa | Cervical Cancer | 24.16 | [10] |

| Sanguinarine | A549 | Lung Cancer | <10 | [5] |

| S. aureus | Bacteria | 1.9 µg/mL | [11] | |

| Chelerythrine | P. aeruginosa | Bacteria | 1.9 µg/mL | [11] |

Note: Lower IC50 values indicate higher potency. Data is compiled from multiple sources for comparison.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a foundational colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a cornerstone for in vitro screening of cytotoxic compounds.[9]

Causality and Rationale:

-

Principle: The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, present in viable, metabolically active cells, to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells.

-

Experimental Choice: This assay is chosen for its reliability, high throughput, and sensitivity in determining dose-dependent cytotoxic effects of potential anticancer agents like isoquinoline alkaloids.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa or A-549) into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of the isoquinoline alkaloid in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the various alkaloid concentrations. Include a vehicle control (e.g., DMSO in medium) and a blank (medium only). Incubate for a specified period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: Following the treatment period, carefully remove the medium and add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.[9] Incubate for 4 hours at 37°C, protected from light.

-

Formazan Solubilization: After the 4-hour incubation, carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.[12]

-

Data Acquisition: Gently shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of 560-570 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

Caption: Standard workflow for the MTT cytotoxicity assay.

Part 2: Antimicrobial Activity - Combating Pathogenic Microbes

Isoquinoline alkaloids possess significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and parasites.[1][13] This broad-spectrum activity makes them attractive candidates for developing new antimicrobial agents, particularly in an era of growing antibiotic resistance. Berberine, for instance, is well-known for its antibacterial effects.[1][14]

Mechanisms of Antimicrobial Action

The antimicrobial effects of these alkaloids are multifaceted. They can disrupt microbial cell structures, inhibit crucial enzymatic processes, and interfere with genetic material.

-

Cell Membrane and Wall Disruption: Some alkaloids can damage the integrity of the bacterial cell membrane or cell wall, leading to leakage of cellular contents and cell death.

-

Inhibition of Nucleic Acid and Protein Synthesis: Many isoquinoline alkaloids, including berberine and sanguinarine, can intercalate with DNA or bind to ribosomes, thereby inhibiting DNA replication, transcription, and protein synthesis.[15]

-

Enzyme Inhibition: These compounds can inhibit key microbial enzymes. For example, some alkaloids are known to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[16]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely used in vitro technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Causality and Rationale:

-

Principle: This assay exposes a standardized inoculum of a specific microorganism to serial dilutions of the test compound in a liquid growth medium. Growth is assessed by visual inspection for turbidity or by using a metabolic indicator.

-

Experimental Choice: The microdilution format allows for the efficient and simultaneous testing of multiple compounds against various microbial strains in a 96-well plate, providing quantitative and reproducible results.[17]

Step-by-Step Methodology:

-

Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) on an appropriate agar plate overnight. Pick several colonies to inoculate a sterile broth (e.g., Mueller-Hinton Broth). Incubate until the culture reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[17] Dilute this suspension to achieve the final target inoculum density of 5 x 10⁵ CFU/mL in the wells.

-

Serial Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the stock solution of the isoquinoline alkaloid (dissolved in a suitable solvent like DMSO, then diluted in broth) to the first well of a row.

-

Two-Fold Dilutions: Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 50 µL from the last well. This creates a gradient of decreasing compound concentrations.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control (wells with inoculum and broth, no compound) to confirm bacterial growth and a negative control (wells with broth only) to check for sterility.

-

Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the alkaloid in which there is no visible turbidity (i.e., the first clear well). The result is reported in µg/mL or µM.[18]

Part 3: Anti-inflammatory Activity - Quelling the Inflammatory Cascade

Inflammation is a vital protective response, but chronic or dysregulated inflammation contributes to numerous diseases. Isoquinoline alkaloids, particularly compounds like tetrandrine and berberine, have demonstrated potent anti-inflammatory properties.[19][20] They act by suppressing the production of pro-inflammatory mediators and modulating key signaling pathways.[21]

Mechanisms of Anti-inflammatory Action

The primary anti-inflammatory mechanism involves the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway, a master regulator of the inflammatory response.[20][21]

-

NF-κB Pathway Inhibition: In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli (like lipopolysaccharide, LPS) lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and various interleukins.[20][21] Isoquinoline alkaloids can inhibit this pathway at multiple points, preventing NF-κB activation and subsequent gene expression.[21]

Caption: Inhibition of the NF-κB signaling pathway by isoquinoline alkaloids.

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

This assay quantifies nitric oxide (NO), a key pro-inflammatory mediator produced by the enzyme iNOS in macrophages upon stimulation. The protocol measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[12]

Causality and Rationale:

-

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the nitrite concentration. The assay is performed on the supernatant of cultured macrophages (e.g., RAW 264.7) stimulated with LPS to induce an inflammatory response.[22][23]

-

Experimental Choice: This method is chosen for its simplicity, cost-effectiveness, and reliability in screening compounds for their ability to inhibit NO production, a hallmark of their anti-inflammatory potential.

Step-by-Step Methodology:

-

Cell Culture and Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow adherence.[12]

-

Pre-treatment: Pre-treat the cells for 1-2 hours with various non-toxic concentrations of the isoquinoline alkaloid.

-

Inflammatory Stimulation: Stimulate the cells by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control.[24] Incubate for 24 hours.

-

Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Griess Reaction: Add an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well containing the supernatant.[22]

-

Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Part 4: Neuropharmacological Effects - Interacting with the Central Nervous System

The neuropharmacological activities of isoquinoline alkaloids are diverse, ranging from the potent analgesic effects of morphine to the neuroprotective properties of compounds like berberine and tetrandrine.[1][20] Research in this area is focused on their potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's, by mitigating neuronal injury and apoptosis.[25]

Mechanisms of Neuroprotection

Neuroprotective effects are often linked to anti-inflammatory and antioxidant activities within the central nervous system.

-

Anti-Neuroinflammation: By inhibiting pathways like NF-κB, isoquinoline alkaloids can reduce the production of inflammatory mediators (TNF-α, iNOS) in the brain, which are known to contribute to neuronal damage.[20]

-

Antioxidant Effects: Some alkaloids can scavenge reactive oxygen species (ROS) or boost the endogenous antioxidant defense systems, protecting neurons from oxidative stress-induced damage.

-

Modulation of Aggregation: In the context of Alzheimer's disease, certain alkaloids have been shown to interfere with the aggregation of β-amyloid (Aβ) peptides, a key pathological hallmark of the disease.[26][27]

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This in vitro assay is used to monitor the formation of amyloid fibrils, such as those formed by the Aβ peptide.

Causality and Rationale:

-

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. The increase in fluorescence intensity over time is directly proportional to the extent of fibril formation.[27]

-

Experimental Choice: This assay provides a robust, high-throughput method for screening compounds that can inhibit or promote the aggregation of Aβ peptides, offering insights into their potential therapeutic value for Alzheimer's disease.[27]

Step-by-Step Methodology:

-

Preparation of Aβ Peptide: Prepare a stock solution of Aβ₁₋₄₂ peptide by dissolving it in a solvent like hexafluoroisopropanol (HFIP) to ensure it is in a monomeric state, then lyophilize and store. Before the assay, reconstitute the peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Assay Setup: In a 96-well black plate (to minimize background fluorescence), combine the Aβ₁₋₄₂ peptide (e.g., final concentration of 10 µM), ThT dye (e.g., 20 µM), and the isoquinoline alkaloid at various concentrations. Include a control with Aβ₁₋₄₂ but no alkaloid.

-

Fluorescence Monitoring: Place the plate in a fluorescence microplate reader equipped with bottom-reading capabilities. Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.

-

Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Record fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for several hours or days.

-

Data Analysis: Plot the fluorescence intensity against time. An inhibitory compound will result in a lower fluorescence signal and a longer lag phase compared to the control, indicating a delay or reduction in fibril formation.

Future Perspectives and Drug Development

Isoquinoline alkaloids are powerful lead compounds in drug discovery.[1] Their diverse biological activities provide a rich foundation for developing novel therapeutics for a wide range of diseases. However, challenges such as poor bioavailability, potential toxicity, and metabolic instability must be addressed. Future research will focus on:

-

Medicinal Chemistry Approaches: Utilizing semi-synthesis and total synthesis to create analogs with improved potency, selectivity, and pharmacokinetic profiles.[28]

-

Advanced Drug Delivery Systems: Developing nanoparticle or liposomal formulations to enhance bioavailability and target specific tissues.

-

Polypharmacology: Leveraging the multi-target nature of these alkaloids to design therapies for complex diseases like cancer and neurodegenerative disorders, where hitting a single target is often insufficient.[29]

Conclusion

From ancient herbal remedies to modern pharmacology, isoquinoline alkaloids have consistently proven their value as biologically active molecules. Their ability to modulate fundamental cellular processes—from cell division and inflammation to microbial growth and neuronal function—underscores their immense therapeutic potential. By combining a deep understanding of their mechanisms with rigorous experimental validation, the scientific community can continue to unlock the full potential of these natural compounds, paving the way for the next generation of innovative medicines.

References

- Cai, Y., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. [Link]

- Nehdi, A., et al. (2022). Anticancer Potential of Nature-Derived Isoquinoline Alkaloids (A Review). Semantic Scholar. [Link]

- Im, S., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Scilit. [Link]

- de Campos, M., et al. (2011). Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010. PubMed Central. [Link]

- Wang, Y., et al. (2022).

- Sener, B., et al. (1991). Antimicrobial activity of some isoquinoline alkaloids. PubMed. [Link]

- Zhang, Y., et al. (2024). Biologically active isoquinoline alkaloids covering 2019-2022. PubMed. [Link]

- Li, M., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. MDPI. [Link]

- Im, S., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PubMed. [Link]

- Mello, A. L. N., & Zancan, P. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. PubMed. [Link]

- Yang, X., et al. (2025). An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications.

- Soster, M., et al. (2021).

- Im, S., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PubMed Central. [Link]

- Cai, Y., et al. (2020). Biologically active isoquinoline alkaloids covering 2014–2018. OUCI. [Link]

- Larsen, T., et al. (2017).

- Zuo, G., et al. (2019). The Activity of Isoquinoline Alkaloids and Extracts from Chelidonium majus against Pathogenic Bacteria and Candida sp. PubMed. [Link]

- Patil, R. & Bhalerao, S. (2014).

- Loizzo, M., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.

- Li, M., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PubMed. [Link]

- Wang, Y., et al. (2021).

- Fairfax, T. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris Publisher. [Link]

- Gushchina, S., et al. (2021). Summary of antimicrobial activity of some classes of isoquinoline.

- Shang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. PubMed. [Link]

- Uriarte-Pueyo, I. & Calvo, M. (2019). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. PubMed. [Link]

- Bourebaba, L., et al. (2025).

- Loizzo, M., et al. (2022). Evaluation of biological activity of natural compounds: current trends and methods. UQ eSpace. [Link]

- Chen, Y., et al. (2023). Guidelines for anti-inflammatory assays in RAW264.7 cells.

- Bourebaba, L., et al. (2025).

- Frontiers Media. (2023). Investigation of the Biological Properties of Natural Products Using Experimental Approaches and In Silico Methods. Frontiers Research Topic. [Link]

- Soster, M., et al. (2021).

- Gaudêncio, S., et al. (2022).

- Al-Shabib, N., et al. (2023). Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. MDPI. [Link]

- Khan, R., et al. (2022).

- Orhan, I., et al. (2015). In vitro anticancer activity and cytotoxicity of some papaver alkaloids on cancer and normal cell lines. SciSpace. [Link]

- Zuo, G., et al. (2012). In Vitro Activity of Plant Extracts and Alkaloids against Clinical Isolates of Extended-Spectrum b-Lactamase (ESBL)-Producing Strains. MDPI. [Link]

- Mondal, A., et al. (2019). Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms. PubMed Central. [Link]

- Lavanya, M., & Amrutha, V. (2014). In vitro antimicrobial assay of an alkaloid isolated from the leaves of Pterocarpus santalinus L.F.

- Borges, R., et al. (2022). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs.

- Wang, Y., et al. (2017). Alkaloids Isolated from Natural Herbs as the Anticancer Agents. PubMed Central. [Link]

- University of Oxford. (n.d.). Neuropharmacology. Department of Pharmacology. [Link]

- Razumov, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed Central. [Link]

- Dastagir, G. & Rizvi, M. (2016). Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants. PubMed Central. [Link]

- Ahmad, R., et al. (2021). Development of Natural Bioactive Alkaloids: Anticancer Perspective. Bentham Science. [Link]

- Mandal, S., et al. (2011). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. PubMed Central. [Link]

- Upadhyay, A., et al. (2023). Computational Studies to Understand the Neuroprotective Mechanism of Action Basil Compounds. MDPI. [Link]

Sources

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Potential of Nature-Derived Isoquinoline Alkaloids (A Review) | Semantic Scholar [semanticscholar.org]

- 3. benthamscience.com [benthamscience.com]

- 4. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkaloids Isolated from Natural Herbs as the Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines | Scilit [scilit.com]

- 7. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scispace.com [scispace.com]

- 11. The Activity of Isoquinoline Alkaloids and Extracts from Chelidonium majus against Pathogenic Bacteria and Candida sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Antimicrobial activity of some isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. In silico toxicity prediction, molecular docking studies and in vitro validation of antibacterial potential of alkaloids from Eclipta alba in designing of novel antimicrobial therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. isca.me [isca.me]

- 19. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Frontiers | Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Plant isoquinoline alkaloids as potential neurodrugs: A comparative study of the effects of benzo[c]phenanthridine and berberine-based compounds on β-amyloid aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Plant isoquinoline alkaloids as potential neurodrugs: A comparative study of the effects of benzo[c]phenanthridine and berberine-based compounds on β-amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methoxy-3-methylisoquinoline: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 6-methoxy-3-methylisoquinoline, a heterocyclic compound of significant interest in medicinal chemistry. While specific biological data for this exact molecule is emerging, its structural similarity to a range of bioactive isoquinoline alkaloids provides a strong impetus for its exploration in drug discovery. This document details plausible synthetic routes, thorough spectroscopic characterization, and a discussion of its potential therapeutic applications based on the activities of closely related analogs.

Introduction: The Isoquinoline Scaffold in Drug Discovery

Isoquinoline alkaloids represent a vast and diverse family of naturally occurring and synthetic compounds that form the backbone of numerous pharmaceuticals.[1][2] Since the isolation of morphine from the opium poppy in the early 19th century, the isoquinoline nucleus has been recognized as a "privileged scaffold" in medicinal chemistry.[3] This is due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including analgesic, antimicrobial, and antitumor effects.[3][4] The inherent versatility of the isoquinoline ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This compound is a member of this important class of compounds. Its structure, featuring a methoxy group at the 6-position and a methyl group at the 3-position, presents a unique combination of electronic and steric features that could modulate its biological activity. This guide will delve into the synthetic pathways to access this molecule, its detailed characterization, and the potential therapeutic avenues it may unlock.

Synthesis of this compound